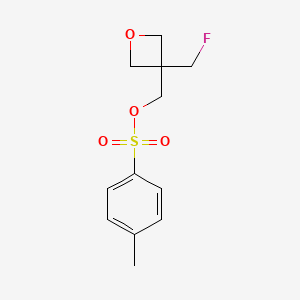![molecular formula C18H19NO3S B13526276 benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)
benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate: is a chemical compound with the molecular formula C18H19NO3S. It is known for its unique structure, which includes a benzyl group, an acetylsulfanyl group, and a phenylethyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with N-[2-(acetylsulfanyl)-2-phenylethyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the production of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate may involve large-scale batch reactors. The reactants are mixed in a solvent such as dichloromethane, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
化学反应分析
Types of Reactions:
Oxidation: Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbamate group to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various benzyl derivatives.
科学研究应用
Chemistry: Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as an inhibitor or activator of specific enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: In the industrial sector, benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is used in the production of specialty chemicals and materials. It is also used in the formulation of certain coatings and adhesives.
作用机制
The mechanism of action of benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to modifications in their structure and function. The benzyl group can interact with hydrophobic pockets in enzymes, affecting their activity. These interactions can modulate various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
- Benzyl N-[2-(methylsulfanyl)-2-phenylethyl]carbamate
- Benzyl N-[2-(ethylsulfanyl)-2-phenylethyl]carbamate
- Benzyl N-[2-(propylsulfanyl)-2-phenylethyl]carbamate
Comparison: Benzyl N-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties compared to its analogs. The acetyl group increases the compound’s reactivity and allows for specific interactions with biological targets. In contrast, the methyl, ethyl, and propyl analogs have different reactivity profiles and may not interact with the same molecular targets.
属性
分子式 |
C18H19NO3S |
|---|---|
分子量 |
329.4 g/mol |
IUPAC 名称 |
S-[1-phenyl-2-(phenylmethoxycarbonylamino)ethyl] ethanethioate |
InChI |
InChI=1S/C18H19NO3S/c1-14(20)23-17(16-10-6-3-7-11-16)12-19-18(21)22-13-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3,(H,19,21) |
InChI 键 |
OODWPFAMSOHECP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)SC(CNC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Aminospiro[3.5]nonan-1-one](/img/structure/B13526193.png)

![Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine](/img/structure/B13526204.png)
![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)
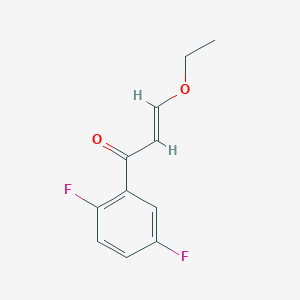

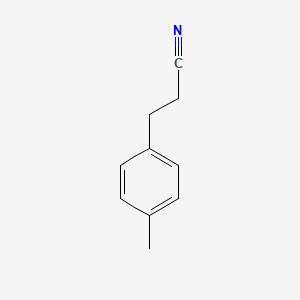
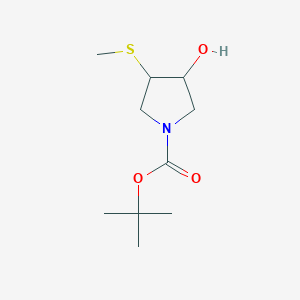
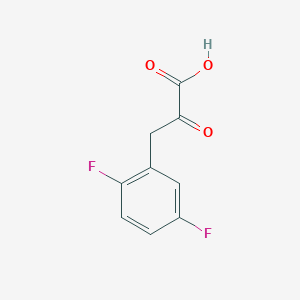
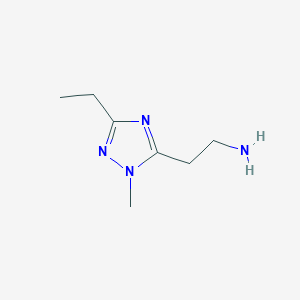
![6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13526266.png)


